molecular formula C15H9F4NO3S B15000516 3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B15000516
M. Wt: 359.3 g/mol
InChI Key: HOTGSCWPCSPMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by the presence of fluorine atoms and a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a suitable precursor, followed by cyclization to form the thieno[3,2-b]pyridine ring . The reaction conditions often require the use of palladium catalysts and specific reagents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-FLUOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H9F4NO3S

Molecular Weight

359.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C15H9F4NO3S/c16-7-3-1-6(2-4-7)10-11-12(24-13(10)14(22)23)8(15(17,18)19)5-9(21)20-11/h1-4,8H,5H2,(H,20,21)(H,22,23)

InChI Key

HOTGSCWPCSPMJT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.